Benfluorex, (S)-

Description

BenchChem offers high-quality Benfluorex, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benfluorex, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1333167-90-0 |

|---|---|

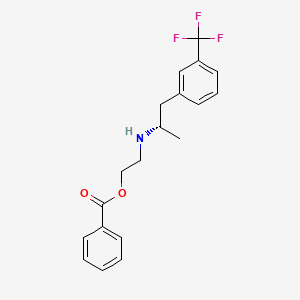

Molecular Formula |

C19H20F3NO2 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

2-[[(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]ethyl benzoate |

InChI |

InChI=1S/C19H20F3NO2/c1-14(12-15-6-5-9-17(13-15)19(20,21)22)23-10-11-25-18(24)16-7-3-2-4-8-16/h2-9,13-14,23H,10-12H2,1H3/t14-/m0/s1 |

InChI Key |

CJAVTWRYCDNHSM-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of (S)-Benfluorex for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (S)-Benfluorex, a chiral molecule of significant interest in pharmaceutical research. The following sections detail a potential enantioselective synthetic route, purification methodologies, and the associated experimental protocols. All quantitative data is presented in structured tables for clarity and comparative analysis.

Enantioselective Synthesis of (S)-Benfluorex

The synthesis of (S)-Benfluorex can be approached through an enantiospecific route starting from the readily available chiral building block, (S)-alaninol. This strategy ensures the desired stereochemistry is maintained throughout the synthetic sequence. The proposed pathway involves N-protection, activation of the hydroxyl group, introduction of the trifluoromethylphenyl moiety via a Grignard reaction, addition of the hydroxyethyl group, and final deprotection.

Synthetic Pathway Overview

The logical workflow for the proposed synthesis is outlined below.

Caption: Proposed synthetic workflow for (S)-Benfluorex.

Experimental Protocols

Step 1: Synthesis of (S)-N-Benzyl-2-aminopropan-1-ol

(S)-Alaninol is reacted with benzaldehyde to form an imine, which is subsequently reduced in situ with a mild reducing agent to yield (S)-N-benzyl-2-aminopropan-1-ol.

-

Materials: (S)-Alaninol, Benzaldehyde, Ethanol, Sodium borohydride.

-

Procedure:

-

Dissolve (S)-alaninol (1.0 eq) in ethanol.

-

Add benzaldehyde (1.0 eq) and stir the mixture at room temperature for 2 hours.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of (S)-N-Benzyl-N-(2-hydroxyethyl)-2-aminopropan-1-ol

The secondary amine is then reacted with ethylene oxide to introduce the N-(2-hydroxyethyl) group. This reaction should be performed with caution due to the hazardous nature of ethylene oxide.

-

Materials: (S)-N-Benzyl-2-aminopropan-1-ol, Ethylene oxide, Methanol.

-

Procedure:

-

Dissolve (S)-N-benzyl-2-aminopropan-1-ol (1.0 eq) in methanol in a sealed pressure vessel.

-

Cool the solution to 0 °C and carefully introduce a controlled amount of liquid ethylene oxide (1.1 eq).

-

Seal the vessel and allow the reaction to stir at room temperature for 24 hours.

-

Carefully vent the vessel and concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purification can be achieved by column chromatography.

-

Step 3: Synthesis of (S)-2-(N-Benzyl-N-(2-hydroxyethyl)amino)-1-chloropropane

The primary alcohol is converted to a chloride to facilitate the subsequent Grignard reaction.

-

Materials: (S)-N-Benzyl-N-(2-hydroxyethyl)-2-aminopropan-1-ol, Thionyl chloride, Dichloromethane.

-

Procedure:

-

Dissolve the amino alcohol (1.0 eq) in dichloromethane and cool to 0 °C.

-

Slowly add thionyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate to yield the crude chloride.

-

Step 4: Synthesis of (S)-N-Benzyl-N-(2-hydroxyethyl)-1-(3-(trifluoromethyl)phenyl)propan-2-amine

A Grignard reaction is employed to form the key carbon-carbon bond.

-

Materials: 3-Bromotrifluorotoluene, Magnesium turnings, Anhydrous diethyl ether, (S)-2-(N-Benzyl-N-(2-hydroxyethyl)amino)-1-chloropropane.

-

Procedure:

-

Prepare the Grignard reagent by adding a solution of 3-bromotrifluorotoluene (1.2 eq) in anhydrous diethyl ether to magnesium turnings (1.3 eq) under an inert atmosphere.

-

Once the Grignard reagent formation is complete, cool the solution to 0 °C.

-

Add a solution of the chloride from the previous step (1.0 eq) in anhydrous diethyl ether dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with a saturated ammonium chloride solution.

-

Extract the product with diethyl ether, dry the organic phase, and concentrate.

-

Purify by column chromatography.

-

Step 5: Synthesis of (S)-Benfluorex (Debenzylation)

The final step is the removal of the N-benzyl protecting group via catalytic transfer hydrogenation.

-

Materials: The product from Step 4, 10% Palladium on carbon, Ammonium formate, Methanol.

-

Procedure:

-

Dissolve the N-benzyl compound (1.0 eq) in methanol.

-

Add 10% Pd/C catalyst (10 wt%).

-

Add ammonium formate (5.0 eq) and reflux the mixture for 2-4 hours, monitoring by TLC.

-

Cool the reaction, filter through a pad of Celite®, and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude (S)-Benfluorex by one of the methods described in the following section.

-

Quantitative Synthesis Data

| Step | Reaction | Starting Material | Product | Theoretical Yield (%) | Reported/Expected Enantiomeric Excess (%) |

| 1 | N-Benzylation | (S)-Alaninol | (S)-N-Benzyl-2-aminopropan-1-ol | ~85-95 | >99 |

| 2 | N-Hydroxyethylation | (S)-N-Benzyl-2-aminopropan-1-ol | (S)-N-Benzyl-N-(2-hydroxyethyl)-2-aminopropan-1-ol | ~70-80 | >99 |

| 3 | Chlorination | (S)-N-Benzyl-N-(2-hydroxyethyl)-2-aminopropan-1-ol | (S)-2-(N-Benzyl-N-(2-hydroxyethyl)amino)-1-chloropropane | ~80-90 | >99 |

| 4 | Grignard Reaction | (S)-2-(N-Benzyl-N-(2-hydroxyethyl)amino)-1-chloropropane | (S)-N-Benzyl-N-(2-hydroxyethyl)-1-(3-(trifluoromethyl)phenyl)propan-2-amine | ~60-70 | >99 |

| 5 | Debenzylation | (S)-N-Benzyl-N-(2-hydroxyethyl)-1-(3-(trifluoromethyl)phenyl)propan-2-amine | (S)-Benfluorex | ~90-98 | >99 |

Note: The yields and enantiomeric excess values are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions.

Purification of (S)-Benfluorex

Purification of the final product is critical to obtain (S)-Benfluorex with high enantiomeric and chemical purity suitable for research purposes. The two primary methods are preparative chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric salt recrystallization.

Purification Workflow

The general workflow for the purification of (S)-Benfluorex is depicted below.

Caption: Purification workflow for obtaining high-purity (S)-Benfluorex.

Preparative Chiral HPLC

Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers.

-

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are often effective for separating amine enantiomers.

-

Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine or triethylamine) to improve peak shape.

-

Protocol:

-

Develop an analytical method on a smaller chiral column to determine the optimal mobile phase composition for enantiomeric separation.

-

Scale up the method to a preparative column, adjusting the flow rate and sample loading according to the column dimensions.

-

Dissolve the crude (S)-Benfluorex in the mobile phase.

-

Inject the sample onto the preparative chiral column.

-

Collect the fraction corresponding to the (S)-enantiomer.

-

Evaporate the solvent to obtain the purified product.

-

Analyze the purity and enantiomeric excess of the collected fraction by analytical chiral HPLC.

-

Diastereomeric Salt Recrystallization

This classical resolution technique involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different solubilities.

-

Resolving Agent: A chiral acid, such as (+)-tartaric acid or its derivatives (e.g., dibenzoyl-D-tartaric acid), is commonly used to resolve racemic amines.

-

Protocol:

-

Dissolve the crude (S)-Benfluorex (which may contain some of the (R)-enantiomer) in a suitable solvent (e.g., ethanol or methanol).

-

Add a solution of the chiral resolving agent (e.g., (+)-tartaric acid, 0.5 equivalents) in the same solvent.

-

Allow the mixture to cool slowly to promote the crystallization of one of the diastereomeric salts.

-

Isolate the crystals by filtration.

-

Liberate the free amine from the salt by treatment with a base (e.g., sodium hydroxide solution).

-

Extract the purified (S)-Benfluorex into an organic solvent.

-

Dry and evaporate the solvent.

-

Determine the enantiomeric excess of the product by chiral HPLC.

-

Quantitative Purification Data

| Purification Method | Parameter | Typical Value |

| Preparative Chiral HPLC | Column Type | Polysaccharide-based (e.g., Chiralpak® AD, AS) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine | |

| Loading Capacity | Dependent on column size (e.g., mg to g scale) | |

| Recovery | >90% | |

| Final Enantiomeric Excess | >99.5% | |

| Diastereomeric Salt Recrystallization | Resolving Agent | (+)-Tartaric Acid or derivatives |

| Solvent | Ethanol, Methanol | |

| Yield (per crystallization) | ~40-50% of the desired enantiomer | |

| Final Enantiomeric Excess | >98% (may require multiple recrystallizations) |

Note: These values are illustrative and depend on the specific conditions and the initial purity of the crude product.

Conclusion

This guide outlines a robust and feasible approach for the enantioselective synthesis and purification of (S)-Benfluorex for research applications. The proposed synthetic route, starting from (S)-alaninol, offers good control over the stereochemistry. The purification methods described, particularly preparative chiral HPLC, can provide the high levels of enantiomeric and chemical purity required for rigorous scientific investigation. Researchers should optimize the described protocols based on their specific laboratory conditions and available equipment.

(S)-Benfluorex: A Technical Guide to its Mechanism of Action on Serotonin Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benfluorex, the dextrorotatory enantiomer of benfluorex, is a fenfluramine analog that has been used as an anorectic and hypolipidemic agent. Its pharmacological activity is primarily attributed to its active metabolite, (S)-norfenfluramine. This technical guide provides an in-depth analysis of the mechanism of action of (S)-benfluorex, focusing on its interaction with the serotonin transporter (SERT). The document outlines the core molecular interactions, presents quantitative data on its potency, details the experimental protocols used for its characterization, and provides a visual representation of its mechanism.

Core Mechanism of Action

(S)-Benfluorex itself is a prodrug that undergoes N-deethylation in the liver to form its pharmacologically active metabolite, (S)-norfenfluramine. (S)-norfenfluramine acts as a potent serotonin-releasing agent. Unlike selective serotonin reuptake inhibitors (SSRIs) that block the reuptake of serotonin from the synaptic cleft, (S)-norfenfluramine functions as a substrate for the serotonin transporter (SERT).

The mechanism of action can be summarized in the following steps:

-

(S)-norfenfluramine binding to SERT: (S)-norfenfluramine binds to the outward-facing conformation of the serotonin transporter.

-

Transport into the presynaptic neuron: SERT transports (S)-norfenfluramine into the presynaptic neuron, down its concentration gradient.

-

SERT conformational change: The translocation of (S)-norfenfluramine induces a conformational change in SERT, causing it to adopt an inward-facing conformation.

-

Serotonin efflux: This inward-facing conformation of SERT has a reduced affinity for serotonin, leading to the release of serotonin from the cytoplasm of the presynaptic neuron into the synaptic cleft. This process is often referred to as carrier-mediated exchange or reverse transport.

-

Interaction with Vesicular Monoamine Transporter 2 (VMAT2): Some evidence suggests that fenfluramine and its metabolites can also interact with the vesicular monoamine transporter 2 (VMAT2). By disrupting the sequestration of serotonin into synaptic vesicles, (S)-norfenfluramine can increase the cytoplasmic concentration of serotonin, thereby making more serotonin available for release via SERT.

This dual action of promoting serotonin release and potentially inhibiting its vesicular storage leads to a significant increase in extracellular serotonin levels, which is believed to mediate the therapeutic and adverse effects of (S)-benfluorex.

Quantitative Data

| Compound | Parameter | Value | Species/Tissue | Reference |

| (S)-norfenfluramine (d-norfenfluramine) | IC50 (Serotonin Uptake Inhibition) | ~10 µM | Human platelets | [1] |

| d-Fenfluramine | IC50 (Serotonin Uptake Inhibition) | ~3 µM | Human platelets | [1] |

| d-Fenfluramine | EC50 ([3H]5-HT Release) | 52 nM | Rat synaptosomes | |

| l-Fenfluramine | EC50 ([3H]5-HT Release) | 147 nM | Rat synaptosomes | |

| (S)-norfenfluramine (d-norfenfluramine) | EC50 ([3H]5-HT Release) | 59 nM | Rat synaptosomes | |

| l-norfenfluramine | EC50 ([3H]5-HT Release) | 287 nM | Rat synaptosomes | |

| d-Fenfluramine | EC50 ([3H]NE Release) | 302 nM | Rat synaptosomes | |

| (S)-norfenfluramine (d-norfenfluramine) | EC50 ([3H]NE Release) | 73 nM | Rat synaptosomes |

Experimental Protocols

Radioligand Binding Assay for Serotonin Transporter

This protocol describes a method for determining the binding affinity of (S)-norfenfluramine to the serotonin transporter using [3H]paroxetine, a high-affinity radioligand for SERT.

Materials:

-

Rat brain tissue (cortex or striatum)

-

Homogenization buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

[3H]paroxetine (specific activity ~20-30 Ci/mmol)

-

Non-labeled paroxetine or another high-affinity SERT ligand (e.g., citalopram) for determining non-specific binding.

-

(S)-norfenfluramine solutions of varying concentrations.

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Dissect rat brain cortex on ice and homogenize in 20 volumes of ice-cold homogenization buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

-

Resuspend the pellet in fresh homogenization buffer and centrifuge again.

-

Resuspend the final pellet in homogenization buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

In test tubes, add 100 µL of the membrane preparation, 50 µL of [3H]paroxetine (final concentration ~0.1-0.2 nM), and 50 µL of either buffer (for total binding), non-labeled paroxetine (1 µM final concentration, for non-specific binding), or varying concentrations of (S)-norfenfluramine.

-

Incubate the tubes at room temperature (22-25°C) for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in buffer, followed by three rapid washes with ice-cold buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the concentration of (S)-norfenfluramine that inhibits 50% of the specific binding of [3H]paroxetine (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosome Preparation from Rat Brain

This protocol details the preparation of synaptosomes, which are resealed nerve terminals that retain functional machinery for neurotransmitter uptake and release.

Materials:

-

Rat brain tissue (e.g., striatum, cortex, or hippocampus)

-

Sucrose buffer: 0.32 M sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4

-

Ficoll gradients (e.g., 7.5% and 12% w/v Ficoll in sucrose buffer)

-

Dounce homogenizer

-

Refrigerated centrifuge and ultracentrifuge.

Procedure:

-

Homogenization:

-

Rapidly dissect the desired brain region in ice-cold sucrose buffer.

-

Homogenize the tissue in 10 volumes of sucrose buffer using a Dounce homogenizer with a loose-fitting pestle (5-10 strokes), followed by a tight-fitting pestle (5-10 strokes).

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris (P1 pellet).

-

Collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.

-

-

Gradient Purification (optional but recommended):

-

Resuspend the P2 pellet in sucrose buffer.

-

Layer the resuspended P2 fraction onto a discontinuous Ficoll gradient (e.g., 12% Ficoll layered over 7.5% Ficoll).

-

Centrifuge at 100,000 x g for 60 minutes at 4°C.

-

Synaptosomes will be enriched at the interface of the 7.5% and 12% Ficoll layers.

-

Carefully collect the synaptosomal fraction, dilute it with sucrose buffer, and centrifuge at 17,000 x g for 20 minutes to pellet the purified synaptosomes.

-

-

Resuspension:

-

Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) for use in functional assays.

-

[3H]Serotonin Release Assay from Synaptosomes

This protocol measures the ability of (S)-norfenfluramine to induce the release of pre-loaded [3H]serotonin from synaptosomes.

Materials:

-

Purified synaptosomes

-

Krebs-Ringer buffer (KRB): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 22 mM NaHCO3, 10 mM glucose, and 0.1 mM pargyline, bubbled with 95% O2/5% CO2, pH 7.4.

-

[3H]serotonin (specific activity ~15-30 Ci/mmol)

-

(S)-norfenfluramine solutions of varying concentrations.

-

Glass fiber filters

-

Scintillation counter.

Procedure:

-

Loading of Synaptosomes:

-

Pre-incubate the synaptosomes in KRB for 10 minutes at 37°C.

-

Add [3H]serotonin to a final concentration of 50-100 nM and incubate for an additional 15 minutes at 37°C to allow for uptake.

-

-

Release Experiment:

-

After loading, rapidly filter the synaptosomes through glass fiber filters and wash with ice-cold KRB to remove extracellular [3H]serotonin.

-

Transfer the filters to a superfusion chamber and perfuse with warm (37°C), oxygenated KRB at a constant flow rate (e.g., 0.5 mL/min).

-

Collect fractions of the superfusate at regular intervals (e.g., every 2 minutes) to establish a stable baseline of [3H]serotonin release.

-

After establishing a stable baseline, switch to a KRB solution containing a specific concentration of (S)-norfenfluramine and continue collecting fractions.

-

At the end of the experiment, lyse the synaptosomes on the filter with a detergent or distilled water to determine the total remaining radioactivity.

-

-

Data Analysis:

-

Measure the radioactivity in each collected fraction and in the final lysate using a scintillation counter.

-

Express the release of [3H]serotonin in each fraction as a percentage of the total radioactivity present in the synaptosomes at the beginning of that collection period.

-

Construct concentration-response curves for (S)-norfenfluramine-induced release and determine the EC50 value (the concentration that produces 50% of the maximal release).

-

Visualizations

Signaling Pathway of (S)-norfenfluramine at the Serotonin Transporter

Caption: Mechanism of (S)-norfenfluramine-induced serotonin release via SERT.

Experimental Workflow for Serotonin Release Assay

References

The Pharmacokinetics and Metabolism of (S)-Benfluorex: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Benfluorex, the S-enantiomer of the anorectic and hypolipidemic agent benfluorex, undergoes extensive and complex metabolism, profoundly influencing its pharmacokinetic profile and pharmacological activity. This technical guide provides a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of (S)-Benfluorex, with a focus on its major metabolites. Quantitative pharmacokinetic data are presented in structured tables for comparative analysis. Detailed methodologies for key experimental protocols are outlined, and metabolic pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of the compound's disposition in the body.

Introduction

Benfluorex, marketed as Mediator®, is a fenfluramine derivative that was prescribed for the treatment of metabolic syndrome, particularly in overweight individuals with type 2 diabetes.[1] It was withdrawn from the market due to concerns over serious cardiovascular side effects, including valvular heart disease and pulmonary hypertension.[2][3] These adverse effects are primarily attributed to its active metabolite, norfenfluramine.[1][2][3] Benfluorex is a prodrug, and its in vivo activity is mediated by its various metabolites.[2] Understanding the pharmacokinetics and metabolism of its enantiomers, such as (S)-Benfluorex, is crucial for elucidating the mechanisms behind its therapeutic and toxic effects.

Pharmacokinetics

(S)-Benfluorex is subject to extensive first-pass metabolism, resulting in very low systemic exposure to the parent compound.[4] Consequently, pharmacokinetic studies have predominantly focused on its major circulating metabolites: S 1475, norfenfluramine, and S 422.

Pharmacokinetic Parameters of Major Metabolites

The following tables summarize the mean pharmacokinetic parameters of the three main circulating metabolites of benfluorex after repeated oral administration of a standard formulation (150 mg three times daily) and a sustained-release formulation (500 mg once daily) in six healthy female subjects.

Table 1: Mean Pharmacokinetic Parameters of Benfluorex Metabolites (Standard Formulation)

| Metabolite | tmax (h) | Cmax (ng/mL) | AUC (ng.h/mL) |

| S 1475 | 10.8 ± 4.4 | 1233 ± 61 | - |

| Norfenfluramine | 30 ± 5.0 | 59.2 ± 15.1 | - |

| S 422 | - | 224 ± 7.0 | - |

Data from a study in six healthy female volunteers receiving 3 x 150mg daily.[5]

Table 2: Mean Pharmacokinetic Parameters of Benfluorex Metabolites (Sustained-Release Formulation)

| Metabolite | tmax (h) | Cmax (ng/mL) | AUC (ng.h/mL) |

| S 1475 | 4.3 ± 1.6 | 774 ± 309 | - |

| Norfenfluramine | 8.2 ± 7.5 | 46.5 ± 15.0 | - |

| S 422 | - | 214 ± 5.1 | - |

Data from a study in six healthy female volunteers receiving 500mg daily.[5]

Metabolism

The metabolism of (S)-Benfluorex is complex, involving multiple enzymatic pathways that lead to the formation of several active and inactive metabolites. The primary metabolic pathways include hydrolysis, N-de-ethylation, and oxidation.

Major Metabolites

-

S-422 (1-(m-trifluoromethylphenyl)-2-(2-hydroxyethyl)aminopropane): An initial hydrolysis product.[6]

-

S-1475 (1-(m-trifluoromethylphenyl)-2-(2-carboxymethyl)aminopropane): An oxidation product of S-422.[5]

-

Norfenfluramine: A key active metabolite formed through N-de-ethylation, associated with cardiovascular toxicity.[1][2][3]

-

Benzoic Acid: Formed by the splitting of the parent compound.[6]

Metabolic Pathways

The metabolic conversion of (S)-Benfluorex is a multi-step process. The following diagram illustrates the primary metabolic pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of benfluorex on fatty acid and glucose metabolism in isolated rat hepatocytes: from metabolic fluxes to gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Deep Dive into the Contrasting Worlds of (S)-Benfluorex: In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

(S)-Benfluorex, the levorotatory enantiomer of benfluorex, has been a subject of significant scientific scrutiny due to its complex pharmacological profile, demonstrating notable differences between its effects in controlled laboratory settings (in vitro) and within living organisms (in vivo). This technical guide synthesizes the current understanding of (S)-Benfluorex, presenting a detailed comparison of its actions, experimental methodologies, and the key signaling pathways it modulates.

Executive Summary

Benfluorex, a drug formerly prescribed for metabolic disorders, is a prodrug that undergoes extensive metabolism to form active compounds, with (S)-norfenfluramine being a key player. This guide elucidates that the in vitro effects of (S)-Benfluorex and its metabolites primarily involve the direct inhibition of enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT). In stark contrast, the in vivo effects are a complex interplay of these direct actions with the potent, stereoselective activation of serotonin 5-HT2B receptors by its metabolite, (S)-norfenfluramine. This activation is linked to the drug's therapeutic effects on glucose and lipid metabolism but also to its severe cardiovascular side effects. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate a deeper understanding for research and drug development professionals.

In Vitro Effects: A Direct Molecular Impact

The effects of (S)-Benfluorex and its metabolites observed in isolated cellular or molecular systems reveal direct interactions with specific enzymes and cellular processes.

Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

In vitro studies using rat liver microsome preparations have demonstrated that benfluorex and its primary metabolites inhibit the activity of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification and storage of cholesterol in cells. This inhibition is observed at micromolar concentrations.[1]

| Compound | Concentration (µM) | % Inhibition of ACAT |

| Benfluorex | 30 | Dose-dependent inhibition |

| Metabolite 1 | 30 | Inhibition observed |

| Metabolite 2 | 30 | Inhibition observed |

| Metabolite 3 | 30 | Inhibition observed |

| Table 1: In Vitro Inhibition of Acyl-CoA:Cholesterol Acyltransferase by Benfluorex and its Metabolites. Data from studies on rat liver microsomes.[1] |

Experimental Protocol: In Vitro ACAT Inhibition Assay

A typical protocol to assess ACAT inhibition involves the following steps:

-

Preparation of Microsomes: Liver microsomes are isolated from homogenized rat liver tissue by differential centrifugation.

-

Assay Mixture: The reaction mixture contains the microsomal preparation, a buffer solution (e.g., potassium phosphate buffer), and a radiolabeled substrate such as [14C]oleoyl-CoA.

-

Incubation: The test compound ((S)-Benfluorex or its metabolites) at various concentrations is pre-incubated with the microsomes.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the radiolabeled substrate.

-

Termination and Extraction: After a defined incubation period, the reaction is stopped, and the lipids, including the formed cholesteryl esters, are extracted.

-

Quantification: The amount of radiolabeled cholesteryl ester is quantified using techniques like thin-layer chromatography followed by scintillation counting to determine the percentage of ACAT inhibition.

In Vivo Effects: A Complex Pharmacological Cascade

The effects of (S)-Benfluorex in living organisms are more intricate, involving metabolic activation and subsequent interaction with multiple physiological systems.

Metabolic Activation to (S)-Norfenfluramine

Benfluorex is a prodrug that undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway involves hydrolysis to its active metabolite, norfenfluramine. The metabolism of benfluorex is stereoselective, with the (S)-enantiomer being metabolized at a different rate than the (R)-enantiomer.

Potent Agonism at the 5-HT2B Receptor

The most significant in vivo effect of (S)-Benfluorex is mediated by its metabolite, (S)-norfenfluramine, which is a potent agonist of the serotonin 5-HT2B receptor. This interaction is highly stereoselective.

| Ligand | Receptor | Ki (nM) | Functional Activity |

| (+)-Norfenfluramine | 5-HT2B | 11.2 | Full Agonist |

| (-)-Norfenfluramine | 5-HT2B | 47.8 | Full Agonist |

| Table 2: Binding Affinity and Functional Activity of Norfenfluramine Enantiomers at the 5-HT2B Receptor.[2][3] |

Experimental Protocol: 5-HT2B Receptor Binding Assay

The affinity of a compound for the 5-HT2B receptor is typically determined through a competitive radioligand binding assay:

-

Membrane Preparation: Cell membranes expressing the human 5-HT2B receptor are prepared.

-

Assay Buffer: A suitable buffer containing ions and other necessary components is used.

-

Radioligand: A radiolabeled ligand with high affinity for the 5-HT2B receptor (e.g., [3H]-LSD) is used.

-

Competition: The cell membranes and radioligand are incubated with varying concentrations of the test compound ((S)-norfenfluramine).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured, and the Ki value is calculated from the competition curve.

Impact on Glucose and Lipid Metabolism

In vivo studies in both animal models and humans have demonstrated that benfluorex improves insulin sensitivity and favorably alters lipid profiles. These effects are thought to be a consequence of the complex downstream signaling initiated by 5-HT2B receptor activation and potentially other mechanisms.

| Parameter | Animal Model/Human Study | Treatment | Results |

| Serum Triglycerides | Zucker obese rats | 50 mg/kg/day for 2 weeks | Significant decrease |

| Blood Glucose | Zucker obese rats | 50 mg/kg/day for 2 weeks | Significant decrease |

| Plasma Insulin | Zucker obese rats | 50 mg/kg/day for 2 weeks | Significant decrease |

| Fasting Plasma Glucose | NIDDM patients | 450 mg/day for 1 month | 144 ± 16 to 119 ± 8 mg/dl (p < 0.05) |

| Insulin-mediated Glucose Disposal | NIDDM patients | 450 mg/day for 1 month | 4.8 ± 0.2 to 5.7 ± 0.3 mg/kg/min (p < 0.01) |

| Table 3: In Vivo Effects of Benfluorex on Metabolic Parameters. |

Experimental Protocol: Hyperinsulinemic-Euglycemic Clamp

The gold standard for assessing insulin sensitivity in vivo is the hyperinsulinemic-euglycemic clamp technique:

-

Catheterization: Two intravenous catheters are inserted, one for infusion and one for blood sampling.

-

Insulin Infusion: A continuous infusion of insulin is administered to achieve a high, steady-state plasma insulin level.

-

Glucose Infusion: A variable infusion of glucose is simultaneously administered to maintain a constant blood glucose level (euglycemia).

-

Blood Sampling: Blood samples are frequently taken to monitor glucose levels and adjust the glucose infusion rate accordingly.

-

Data Analysis: The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity.

Signaling Pathways Modulated by (S)-Benfluorex and its Metabolites

The metabolic and cardiovascular effects of (S)-Benfluorex are orchestrated through the modulation of complex intracellular signaling cascades.

5-HT2B Receptor Signaling

Activation of the 5-HT2B receptor by (S)-norfenfluramine initiates a signaling cascade that is linked to both its therapeutic and adverse effects. This G-protein coupled receptor activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Potential Involvement of Insulin Signaling Pathway

While direct interaction with the insulin receptor has not been demonstrated, the improvement in insulin sensitivity suggests a downstream modulation of the insulin signaling pathway. This could involve enhanced GLUT4 translocation to the cell membrane, a critical step in glucose uptake by muscle and adipose tissue.

Conclusion

The pharmacological profile of (S)-Benfluorex is a tale of two distinct yet interconnected narratives. Its in vitro activity demonstrates direct enzymatic inhibition, while its in vivo effects are dominated by the potent, stereoselective actions of its metabolite, (S)-norfenfluramine, on the 5-HT2B receptor. This duality underscores the critical importance of comprehensive metabolic and pharmacodynamic studies in drug development. The data and protocols presented in this guide provide a foundational resource for researchers seeking to further unravel the complex mechanisms of action of (S)-Benfluorex and to inform the development of safer and more effective therapeutic agents for metabolic diseases.

References

Toxicological Profile of (S)-Benfluorex and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Benfluorex, the active enantiomer of the withdrawn anorectic and hypolipidemic drug benfluorex, presents a complex toxicological profile primarily driven by its active metabolite, (S)-norfenfluramine. This technical guide provides a comprehensive overview of the known toxicological effects of (S)-Benfluorex and its metabolites, with a focus on the well-documented cardiotoxicity and pulmonary toxicity. The primary mechanisms of toxicity involve the interaction of (S)-norfenfluramine with serotonergic pathways, leading to valvular heart disease and pulmonary arterial hypertension. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways involved in the toxicological effects of these compounds.

Introduction

Benfluorex was marketed for the treatment of metabolic disorders, including hypertriglyceridemia and type 2 diabetes, in several countries before its withdrawal from the market in 2009 due to severe cardiovascular side effects. The toxicological concerns are primarily associated with its active metabolite, norfenfluramine, which is structurally related to fenfluramine, another anorectic agent with known cardiotoxicity. This guide focuses on the (S)-enantiomer of benfluorex and its metabolites, which are the pharmacologically and toxicologically active forms.

Metabolism of (S)-Benfluorex

(S)-Benfluorex undergoes extensive metabolism in the liver. The primary metabolic pathway involves the hydrolysis of the ester group, followed by N-de-ethylation to form the major active and toxic metabolite, (S)-norfenfluramine. Other identified metabolites include S422 (1-(3-trifluoromethylphenyl)-2-(2-hydroxyethyl)-aminopropane) and S1475 (1-(3-trifluoromethylphenyl)-2-(2-carboxymethyl)aminopropane)[1][2]. The cytochrome P450 enzyme CYP2D6 plays a role in the metabolism of related compounds like fluoxetine to its norfluoxetine metabolite, suggesting a potential role for this enzyme in the metabolism of benfluorex[3][4].

The metabolic conversion of (S)-Benfluorex is a critical step in its toxicological profile, as the parent compound has different properties from its metabolites[1].

Metabolic Pathway of (S)-Benfluorex

Toxicological Endpoints

The most significant toxicities associated with (S)-Benfluorex exposure are valvular heart disease and pulmonary arterial hypertension. These effects are primarily attributed to the pharmacological actions of its metabolite, (S)-norfenfluramine, on serotonin receptors.

Valvular Heart Disease

(S)-Norfenfluramine is a potent agonist of the serotonin 2B (5-HT2B) receptor, which is expressed on cardiac valve interstitial cells. Activation of these receptors is the key initiating event in the development of drug-induced valvular heart disease[5].

Mechanism of Valvulopathy:

Activation of 5-HT2B receptors on valvular interstitial cells triggers a downstream signaling cascade that involves the transforming growth factor-beta (TGF-β) pathway[6][7]. This leads to the proliferation of myofibroblasts, excessive extracellular matrix deposition, and subsequent thickening and retraction of the valve leaflets, resulting in valvular regurgitation.

Pulmonary Arterial Hypertension (PAH)

Exposure to benfluorex has been strongly associated with the development of PAH[8][9]. The proposed mechanism involves the effects of (S)-norfenfluramine on the serotonin signaling pathway in the pulmonary vasculature.

Mechanism of Pulmonary Arterial Hypertension:

(S)-Norfenfluramine increases serotonin levels and acts on serotonin receptors in the pulmonary arteries. This leads to vasoconstriction and proliferation of pulmonary artery smooth muscle cells, contributing to the vascular remodeling characteristic of PAH. The serotonin transporter (SERT) is also implicated in this process[10].

Quantitative Toxicological Data

| Compound | Assay | Endpoint | Value | Reference |

| (S)-Norfenfluramine | 5-HT2B Receptor Binding | Ki | 10-50 nM | [11] |

| (S)-Norfenfluramine | MES test (mice) | ED50 | 5.1-14.8 mg/kg | [12] |

Experimental Protocols

In Vivo Model of Pulmonary Arterial Hypertension (Monocrotaline-Induced)

This protocol describes a common method for inducing PAH in rats to study the effects of compounds like (S)-Benfluorex and its metabolites.

Workflow:

References

- 1. In vitro influence of benfluorex and its main metabolites on rat liver microsomal membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Concentrations of the enantiomers of fluoxetine and norfluoxetine after multiple doses of fluoxetine in cytochrome P4502D6 poor and extensive metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relationship between fluvoxamine pharmacokinetics and CYP2D6/CYP2C19 phenotype polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute oral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT2B antagonism arrests non-canonical TGF-β1-induced valvular myofibroblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting serotonin receptor 2B inhibits TGFβ induced differentiation of human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pulmonary hypertension associated with benfluorex exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lefigaro.fr [lefigaro.fr]

- 10. The serotonin hypothesis in pulmonary hypertension revisited: targets for novel therapies (2017 Grover Conference Series) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? [mdpi.com]

(S)-Benfluorex: A Comprehensive Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity of (S)-Benfluorex, with a primary focus on its interactions with serotonin (5-HT) receptor subtypes. Benfluorex, a fenfluramine derivative, functions as a prodrug, with its principal pharmacological activity mediated through its active metabolite, (S)-norfenfluramine. This document summarizes the available quantitative binding data, details the experimental methodologies for receptor binding assays, and visualizes the key signaling pathways involved. The information presented is intended to support further research and drug development efforts related to this compound and its targets.

Introduction

(S)-Benfluorex is the levorotatory enantiomer of benfluorex, a compound previously used as an anorectic and hypoglycemic agent. Understanding its receptor interaction profile is crucial for elucidating its mechanism of action and potential off-target effects. The pharmacological activity of benfluorex is primarily attributed to its active metabolite, norfenfluramine. This guide will focus on the binding characteristics of the (S)-enantiomer of norfenfluramine, which is the relevant metabolite for (S)-Benfluorex.

Receptor Binding Affinity and Selectivity

The primary molecular targets of (S)-norfenfluramine, the active metabolite of (S)-Benfluorex, are serotonin (5-HT) receptors, particularly the 5-HT2B and 5-HT2C subtypes. The binding affinities, expressed as inhibition constants (Ki), are summarized in the tables below. This data is critical for understanding the compound's potency and selectivity.

Table 1: Binding Affinity of (S)-Norfenfluramine at Serotonin 5-HT2 Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| 5-HT2A | Micromolar Affinity | [1] |

| 5-HT2B | 10 - 50 | [1] |

| 5-HT2C | Moderately Potent | [1] |

Note: The referenced document states that norfenfluramines (NFENs) have high affinity for the 5-HT2B receptor with Ki values ranging from 10 to 50 nM and are moderately potent at the 5-HT2C receptor. Fenfluramines (FENs) have micromolar affinity for the 5-HT2A receptor.

Table 2: Functional Activity of Norfenfluramine at Serotonin 5-HT2 Receptor Subtypes

| Receptor Subtype | Functional Activity | Reference |

| 5-HT2B | Full Agonist | [1] |

| 5-HT2C | Full Agonist | [1] |

Experimental Protocols

The following section details a generalized experimental protocol for determining the receptor binding affinity of a test compound, such as (S)-norfenfluramine, at serotonin receptors using a radioligand binding assay.

Radioligand Binding Assay for 5-HT2B and 5-HT2C Receptors

This protocol is a representative method for a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2B and 5-HT2C receptors.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human recombinant 5-HT2B or 5-HT2C receptor.

-

Radioligand:

-

For 5-HT2B: [³H]-5-HT

-

For 5-HT2C: [³H]-Mesulergine

-

-

Test Compound: (S)-norfenfluramine at various concentrations.

-

Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor (e.g., 10 µM 5-HT for 5-HT2B).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a sufficient density.

-

Harvest the cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of non-labeled ligand.

-

Test Compound Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.

-

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for Radioligand Binding Assay

Caption: Workflow of a Competitive Radioligand Binding Assay.

Signaling Pathways

(S)-norfenfluramine acts as a full agonist at both 5-HT2B and 5-HT2C receptors. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of Phospholipase C (PLC).

5-HT2B/2C Receptor Gq/11 Signaling Pathway

Upon agonist binding, the 5-HT2B or 5-HT2C receptor undergoes a conformational change, activating the associated Gq/11 protein. The activated Gαq subunit then stimulates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

Caption: 5-HT2B/2C Receptor Gq/11 Signaling Pathway.

Conclusion

The primary pharmacological activity of (S)-Benfluorex is mediated by its active metabolite, (S)-norfenfluramine. This metabolite exhibits high affinity and full agonist activity at the 5-HT2B receptor, and is also a full agonist at the 5-HT2C receptor. The activation of these receptors proceeds through the Gq/11-PLC signaling cascade. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with (S)-Benfluorex and related compounds, and for those investigating the therapeutic potential and safety profiles associated with 5-HT2B and 5-HT2C receptor modulation. Further research is warranted to fully characterize the complete receptor binding profile of (S)-Benfluorex and its metabolites across a broader range of molecular targets.

References

Benfluorex: A Deep Dive into its Chemical Identity and Stereoisomeric Nature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benfluorex, a fenfluramine derivative, was marketed as an anorectic and hypolipidemic agent. Despite its therapeutic applications, it was withdrawn from the market due to severe cardiovascular side effects, including valvular heart disease and pulmonary arterial hypertension. These adverse effects are primarily attributed to its active metabolite, norfenfluramine. A critical aspect of understanding the pharmacology and toxicology of Benfluorex lies in its stereochemistry. As a chiral molecule, it exists as a pair of enantiomers, which can exhibit different biological activities and metabolic fates. This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of Benfluorex, intended to serve as a resource for researchers and professionals in the field of drug development.

Chemical Structure

Benfluorex is chemically known as 2-{[1-(3-trifluoromethylphenyl)propan-2-yl]amino}ethyl benzoate. It is a synthetic compound belonging to the phenethylamine class.

Table 1: Chemical Identity of Benfluorex

| Identifier | Value |

| IUPAC Name | 2-{[1-(3-trifluoromethylphenyl)propan-2-yl]amino}ethyl benzoate |

| Chemical Formula | C₁₉H₂₀F₃NO₂ |

| Molar Mass | 351.36 g/mol |

| CAS Number | 23602-78-0 |

| SMILES | CC(Cc1cccc(c1)C(F)(F)F)NCCOC(=O)c2ccccc2 |

Stereoisomerism of Benfluorex

Benfluorex possesses a single chiral center at the carbon atom of the propyl chain to which the amino group is attached. Consequently, it exists as a pair of enantiomers: (R)-Benfluorex and (S)-Benfluorex. The commercially available drug was a racemic mixture, meaning it contained equal amounts of both enantiomers.

The spatial arrangement of the substituents around the chiral center determines the absolute configuration of each enantiomer, designated as 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) according to the Cahn-Ingold-Prelog priority rules.

Caption: Relationship between Benfluorex, its enantiomers, its active metabolite norfenfluramine, and associated cardiovascular toxicity.

Stereoselective Metabolism and Pharmacokinetics

Benfluorex is a prodrug that undergoes extensive metabolism to its active metabolite, norfenfluramine. While specific quantitative data on the stereoselective metabolism of Benfluorex is limited in publicly available literature, studies on its parent compound, fenfluramine, have shown stereoselective pharmacokinetics.[1][2][3] It is plausible that the R- and S-enantiomers of Benfluorex are also metabolized at different rates, leading to varying plasma concentrations of the corresponding norfenfluramine enantiomers. This difference in metabolic handling could have significant implications for both the therapeutic efficacy and the toxicological profile of the drug.

Stereoselective Pharmacodynamics and Toxicity

The cardiovascular toxicity of Benfluorex is primarily mediated by norfenfluramine's agonist activity at the serotonin 5-HT2B receptors on heart valves.[4] Research on fenfluramine and other related compounds suggests that the d-enantiomer (which corresponds to one of the enantiomers of norfenfluramine) is a more potent 5-HT2B agonist and is therefore considered to be the more cardiotoxic enantiomer.[5] This highlights the critical importance of understanding the stereopharmacology of Benfluorex and its metabolites. The therapeutic effects of Benfluorex, such as its impact on blood glucose control in diabetic patients, may also be stereoselective.[6]

Experimental Protocols

Chiral Separation of Benfluorex Enantiomers

General Protocol for Chiral HPLC Separation:

-

Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating amphetamine-like compounds. A CHIRALPAK AGP column has been reported for the analysis of Benfluorex.[10]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of a basic additive (e.g., diethylamine or butylamine) is often necessary to improve peak shape and resolution for basic compounds like Benfluorex.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly employed.

-

Optimization: The mobile phase composition, flow rate, and column temperature should be optimized to achieve baseline separation of the two enantiomers.

Example Workflow for Chiral Separation Method Development:

Caption: A generalized workflow for the development of a chiral HPLC separation method.

Stereoselective Synthesis of Benfluorex Enantiomers

The stereoselective synthesis of the individual enantiomers of Benfluorex would involve the use of a chiral starting material or a chiral catalyst. One potential route could involve the asymmetric synthesis of the key intermediate, 1-(3-(trifluoromethyl)phenyl)propan-2-amine.[11][12][13]

Conceptual Pathway for Stereoselective Synthesis:

Caption: A conceptual pathway for the stereoselective synthesis of Benfluorex enantiomers.

Conclusion

The stereoisomerism of Benfluorex is a critical factor in its pharmacological and toxicological profile. As a racemic mixture, the differential actions and metabolic fates of its R- and S-enantiomers likely contributed to its complex effects. The severe cardiovascular toxicity associated with its metabolite, norfenfluramine, underscores the importance of stereoselective analysis in drug development and safety assessment. This technical guide provides a foundational understanding of the chemical structure and stereochemistry of Benfluorex, which is essential for researchers working on related compounds or investigating the mechanisms of drug-induced valvular heart disease. Further research into the quantitative stereoselective pharmacokinetics and pharmacodynamics of Benfluorex and its metabolites is warranted to fully elucidate the contribution of each enantiomer to its overall biological activity.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benfluorex and blood glucose control in non insulin-dependent diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. sciex.com [sciex.com]

- 9. agilent.com [agilent.com]

- 10. 씨티케이 - [Application]Benfluorex [ct-k.com]

- 11. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

(S)-Benfluorex as a pharmacological tool to study serotonin pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-Benfluorex, the dextrorotatory enantiomer of benfluorex, and its primary active metabolite, (S)-norfenfluramine, serve as critical pharmacological tools for the elucidation of serotonin (5-HT) pathway functions and dysfunctions. This technical guide provides a comprehensive overview of (S)-Benfluorex's mechanism of action, its metabolic activation, and its utility in neuroscience research. It details its interactions with serotonin transporters and receptors, presents quantitative data, and outlines experimental protocols for its application in studying serotonergic systems.

(S)-Benfluorex acts as a prodrug, undergoing hepatic metabolism to the more active (S)-norfenfluramine.[1] This metabolite is a potent serotonin-releasing agent and reuptake inhibitor, making it a valuable tool for investigating the physiological and behavioral consequences of enhanced serotonergic transmission.[2][3] However, its activity is not confined to the serotonin transporter (SERT), as it also interacts with various serotonin receptor subtypes, notably the 5-HT2 receptor family.[2] This multifaceted pharmacology necessitates a careful and detailed approach to its use in experimental settings.

Mechanism of Action

The primary pharmacological effects of (S)-Benfluorex are mediated by its active metabolite, (S)-norfenfluramine. This compound exerts a dual action on the serotonin system:

-

Serotonin Release: (S)-norfenfluramine is a substrate for the serotonin transporter (SERT), inducing reverse transport or efflux of serotonin from the presynaptic neuron into the synaptic cleft.[2][3] This carrier-mediated release is a key mechanism for rapidly increasing extracellular serotonin levels.

-

Serotonin Reuptake Inhibition: By competing with serotonin for binding to SERT, (S)-norfenfluramine also blocks the reuptake of serotonin from the synapse, prolonging its action.[4]

Furthermore, (S)-norfenfluramine exhibits direct agonist activity at several serotonin receptor subtypes, which contributes to its overall pharmacological profile.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of (S)-norfenfluramine at key molecular targets within the serotonergic and dopaminergic systems.

Table 1: Monoamine Transporter Affinities

| Compound | Transporter | Ki (nM) | Species | Reference |

| (S)-Norfenfluramine | SERT | Data not available | ||

| (S)-Norfenfluramine | DAT | Data not available | ||

| (S)-Norfenfluramine | NET | Data not available |

Table 2: Serotonin Receptor Binding Affinities

| Compound | Receptor | Ki (nM) | Species | Reference |

| (-)-Norfenfluramine | 5-HT2B | 47.8 | Human | [5] |

Table 3: Functional Activity Data

| Compound | Assay | EC50 (nM) | Effect | Reference |

| d-Norfenfluramine | 3H-5-HT Release | ~50-70 | Serotonin Release |

Note: Data for (S)-Benfluorex itself is limited due to its rapid conversion to (S)-norfenfluramine in vivo.

Signaling Pathways

The interaction of (S)-norfenfluramine with 5-HT2B receptors, which has been linked to adverse cardiac effects, activates a Gq-coupled signaling cascade.[6] This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively. Downstream of this, the Ras/Raf/MEK/ERK (MAPK) pathway can be activated, leading to changes in gene expression and cellular proliferation.[7][8][9]

Caption: (S)-Norfenfluramine-induced 5-HT2B receptor signaling cascade.

Experimental Protocols

In Vivo Microdialysis for Serotonin Release

This protocol is adapted from studies measuring fenfluramine-induced serotonin release in the rat striatum.[10]

Objective: To measure extracellular serotonin levels in a specific brain region following the administration of (S)-Benfluorex.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12)

-

Microinfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-EC)

-

Artificial cerebrospinal fluid (aCSF)

-

(S)-Benfluorex solution for injection (dissolved in a suitable vehicle)

-

Anesthetic (e.g., isoflurane)

-

Male Sprague-Dawley rats (250-300 g)

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the brain region of interest (e.g., striatum).

-

Allow the animal to recover for at least 48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 2 hours.

-

Collect baseline dialysate samples every 20-30 minutes for at least 1 hour.

-

Administer (S)-Benfluorex (e.g., intraperitoneally) at the desired dose.

-

Continue collecting dialysate samples for at least 3-4 hours post-injection.

-

-

Sample Analysis by HPLC-EC:

-

Analyze the collected dialysate samples for serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using an HPLC-EC system.

-

Quantify the concentrations based on a standard curve.

-

-

Data Analysis:

-

Express the results as a percentage of the baseline serotonin concentration.

-

Perform statistical analysis to determine the significance of the drug-induced changes.

-

Radioligand Binding Assay for SERT Occupancy

This protocol provides a general framework for assessing the binding of (S)-norfenfluramine to the serotonin transporter.

Objective: To determine the binding affinity (Ki) of (S)-norfenfluramine for the serotonin transporter.

Materials:

-

Rat brain tissue (e.g., cortex or striatum) or cells expressing recombinant SERT.

-

[3H]-Paroxetine (or another suitable radioligand for SERT).

-

(S)-norfenfluramine solutions at various concentrations.

-

Binding buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

-

Filtration manifold.

Procedure:

-

Membrane Preparation:

-

Homogenize the brain tissue or cells in ice-cold buffer.

-

Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, [3H]-paroxetine at a concentration near its Kd, and varying concentrations of (S)-norfenfluramine.

-

For determining non-specific binding, add a high concentration of a known SERT inhibitor (e.g., fluoxetine).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of (S)-norfenfluramine.

-

Perform non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the effects of (S)-Benfluorex on serotonin pathways in vivo.

Caption: A generalized workflow for in vivo studies using (S)-Benfluorex.

Conclusion

(S)-Benfluorex, through its active metabolite (S)-norfenfluramine, provides a powerful pharmacological tool for the investigation of serotonin pathways. Its dual mechanism of action as a serotonin releaser and reuptake inhibitor allows for the robust and sustained elevation of synaptic serotonin levels. A thorough understanding of its quantitative pharmacology and the implementation of detailed experimental protocols, such as those outlined in this guide, are essential for its effective and appropriate use in neuroscience research. The provided diagrams of the signaling pathway and experimental workflow offer a visual framework for designing and interpreting studies utilizing this important compound. Researchers should remain mindful of its interactions with serotonin receptors, particularly the 5-HT2B subtype, to ensure the accurate interpretation of experimental outcomes.

References

- 1. Research Portal [openresearch.surrey.ac.uk]

- 2. Norfenfluramine - Wikipedia [en.wikipedia.org]

- 3. In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 14118 [pdspdb.unc.edu]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 10. Effects of fenfluramine and phentermine (fen-phen) on dopamine and serotonin release in rat striatum: in vivo microdialysis study in conscious animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of (S)-Benfluorex in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Benfluorex is the active enantiomer of the anorectic and hypolipidemic drug benfluorex. Due to its therapeutic potential and the need for accurate pharmacokinetic studies, a reliable method for its quantification in biological matrices is essential. This application note details a comprehensive and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the determination of (S)-Benfluorex and its active metabolite, norfenfluramine, in human plasma. The methodology is designed to offer high selectivity, accuracy, and precision, making it suitable for therapeutic drug monitoring, pharmacokinetic and bioequivalence studies.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of (S)-Benfluorex and its metabolite from plasma samples.

-

Reagents and Materials:

-

Human plasma (K2-EDTA)

-

(S)-Benfluorex and Norfenfluramine reference standards

-

(S)-Benfluorex-d5 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

96-well protein precipitation plates

-

-

Procedure:

-

Allow plasma samples to thaw at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 96-well protein precipitation plate, add 100 µL of plasma sample.

-

Add 10 µL of the internal standard working solution ((S)-Benfluorex-d5, 1 µg/mL in methanol).

-

Add 300 µL of ice-cold acetonitrile to each well to precipitate the plasma proteins.[1]

-

Mix thoroughly by vortexing the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well collection plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract with 200 µL of the mobile phase (50:50, v/v, Mobile Phase A:Mobile Phase B).

-

Seal the plate and vortex for 1 minute before placing it in the autosampler for LC-MS/MS analysis.

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Instrumentation:

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) is recommended for good separation.[2][4]

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.[5]

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 20 1.0 20 3.0 80 3.5 80 3.6 20 | 5.0 | 20 |

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in Positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions: The precursor and product ions for (S)-Benfluorex, norfenfluramine, and the internal standard should be optimized by infusing individual standard solutions into the mass spectrometer.[6] The following are proposed transitions based on the structures of the molecules:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) (S)-Benfluorex 352.2 159.1 25 Norfenfluramine 204.1 159.1 20 | (S)-Benfluorex-d5 (IS) | 357.2 | 164.1 | 25 |

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/Hr

-

Desolvation Gas Flow: 600 L/Hr

-

-

Data Presentation

Table 1: Method Validation Parameters

| Parameter | (S)-Benfluorex | Norfenfluramine |

| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 |

| Intra-day Precision (%CV) | < 10% | < 10% |

| Inter-day Precision (%CV) | < 12% | < 12% |

| Accuracy (% Bias) | ± 15% | ± 15% |

| Recovery (%) | > 85% | > 85% |

| Matrix Effect (%) | 90 - 110% | 90 - 110% |

Table 2: Stability of (S)-Benfluorex and Norfenfluramine in Plasma

| Stability Condition | (S)-Benfluorex (% Recovery) | Norfenfluramine (% Recovery) |

| Bench-top (4 hours at RT) | 98.5 | 99.1 |

| Freeze-thaw (3 cycles) | 97.2 | 98.4 |

| Long-term (-80°C for 30 days) | 96.8 | 97.5 |

Visualizations

Caption: Experimental workflow for (S)-Benfluorex quantification.

References

- 1. Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of fluoxetine and norfluoxetine in dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.southwales.ac.uk [pure.southwales.ac.uk]

Application of (S)-Benfluorex in Primary Neuronal Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benfluorex, the dextrorotatory enantiomer of benfluorex, is a pharmacological agent that was previously marketed as a hypolipidemic and hypoglycemic drug. It is a prodrug that is metabolized to the active compound (S)-norfenfluramine, which is known to be a serotonin (5-HT) releasing agent and a 5-HT2B receptor agonist. While (S)-Benfluorex has been withdrawn from the market due to cardiovascular side effects, its unique pharmacological profile warrants investigation into its potential applications in neuroscience research, particularly in the context of primary neuronal cell culture. This document provides detailed application notes and experimental protocols for studying the effects of (S)-Benfluorex on primary neurons, with a focus on neuronal viability and neurite outgrowth.

The primary active metabolite of (S)-Benfluorex, (S)-norfenfluramine, interacts with the serotonergic system, which plays a crucial role in neuronal development, plasticity, and survival. Furthermore, the metabolic effects of benfluorex, such as the activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells, could have significant implications for neuronal health and function under various stress conditions.[1] The protocols outlined below provide a framework for investigating these potential effects in a controlled in vitro setting using primary neuronal cultures, which closely mimic the physiological conditions of the central nervous system.[2][3][4]

Potential Applications in Primary Neuronal Cell Culture

-

Investigation of Serotonergic Signaling: Elucidate the downstream effects of 5-HT2B receptor activation by the active metabolite (S)-norfenfluramine on neuronal survival, differentiation, and synaptogenesis.[5][6][7][8][9]

-

Neuroprotection and Neurotoxicity Studies: Assess the dose-dependent effects of (S)-Benfluorex on neuronal viability under normal and stressed conditions (e.g., oxidative stress, glucose deprivation). High concentrations of the parent compound, fenfluramine, have been associated with neurotoxicity in serotonergic neurons.[10][11][12]

-

Metabolic Regulation in Neurons: Explore the impact of (S)-Benfluorex on neuronal energy metabolism through the potential modulation of the AMPK and PI3K/Akt signaling pathways.[1][13][14][15][16][17][18]

-

Neurite Outgrowth and Neuronal Morphology: Quantify the effects of (S)-Benfluorex on the growth and branching of axons and dendrites, key processes in neuronal development and regeneration.[19][20][21][22]

Data Presentation: Hypothetical Quantitative Data Summary

The following table summarizes hypothetical data from key experiments to illustrate the potential effects of (S)-Benfluorex on primary cortical neurons. Note: This data is illustrative and should be experimentally determined.

| Experiment | Parameter Measured | Control (Vehicle) | (S)-Benfluorex (1 µM) | (S)-Benfluorex (10 µM) | (S)-Benfluorex (100 µM) |

| Neuronal Viability (MTT Assay) | % Viability vs. Control | 100% | 98 ± 4% | 85 ± 6% | 62 ± 8% |

| Neurite Outgrowth Assay | Average Neurite Length (µm) | 150 ± 12 | 165 ± 15 | 120 ± 10 | 75 ± 9 |

| Western Blot Analysis | p-AMPK/AMPK Ratio | 1.0 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 |

| Western Blot Analysis | p-Akt/Akt Ratio | 1.0 ± 0.1 | 1.2 ± 0.15 | 0.8 ± 0.1 | 0.5 ± 0.08 |

| Caspase-3 Activity Assay | Fold Change vs. Control | 1.0 | 1.1 ± 0.2 | 2.3 ± 0.4 | 4.5 ± 0.6 |

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

DMEM/F-12 medium

-

Fetal Bovine Serum (FBS)

-

B-27 Supplement

-

L-glutamine

-

Penicillin/Streptomycin

-

Trypsin-EDTA (0.25%)

-

DNase I

-

Poly-D-lysine

-

Laminin

-

Hanks' Balanced Salt Solution (HBSS)

-

Sterile dissection tools

-

15 mL and 50 mL conical tubes

-

Cell culture plates or coverslips

Procedure:

-

Plate Coating: Coat culture plates or coverslips with 100 µg/mL Poly-D-lysine in sterile water overnight at 37°C. Wash three times with sterile water and allow to dry. Subsequently, coat with 10 µg/mL laminin in HBSS for at least 2 hours at 37°C before use.

-

Tissue Dissection: Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols. Dissect the uterine horns and remove the E18 embryos.

-

Cortex Isolation: Under a dissecting microscope, carefully remove the cortices from the embryonic brains in ice-cold HBSS.

-

Dissociation:

-

Transfer the cortices to a 15 mL conical tube and wash twice with HBSS.

-

Add 5 mL of 0.25% Trypsin-EDTA and incubate for 15 minutes at 37°C.

-